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Compound of Interest

Compound Name: 4,5-Dichloro-2-nitrobenzaldehyde

Cat. No.: B1597068

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dichloro-2-
nitrobenzaldehyde

Introduction

4,5-Dichloro-2-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a pivotal
building block in synthetic organic chemistry. Its trifunctional nature—possessing an
electrophilic aldehyde group, an electron-withdrawing nitro group, and a dichlorinated phenyl
ring—renders it a versatile intermediate for creating complex molecular architectures. This
guide is designed for researchers, scientists, and drug development professionals, offering a
comprehensive exploration of the core physicochemical properties of this compound. Moving
beyond a simple data sheet, we will delve into the causality behind its chemical behavior,
provide actionable experimental protocols, and contextualize its utility in modern chemical
synthesis.

Chemical Identity and Molecular Structure

Understanding the fundamental identity of a compound is the first step in harnessing its
synthetic potential. 4,5-Dichloro-2-nitrobenzaldehyde is unambiguously identified by a set of
standardized nomenclature and structural descriptors.
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Identifier Value

IUPAC Name 4,5-dichloro-2-nitrobenzaldehyde[1]
CAS Number 56990-04-6[1][2][3]

Molecular Formula C7H3CI2NOs[1]

Molecular Weight 220.01 g/mol [1]

C1=C(C(=CC(=C1CI)CI)--INVALID-LINK--
[O-)C=0[1]

Canonical SMILES

InChl Key UDZBIAFPVQJADQ-UHFFFAQOYSA-N[1]

The spatial arrangement of the functional groups is critical to the molecule's reactivity. The
ortho-nitro group strongly influences the aldehyde's electrophilicity, while the chlorine atoms at
the 4 and 5 positions affect the aromatic ring's electronic density and susceptibility to further
substitution.

Caption: 2D Chemical Structure of 4,5-Dichloro-2-nitrobenzaldehyde

Core Physicochemical Properties

The physical state and solubility of a compound dictate its handling, storage, and application in
various reaction media. 4,5-Dichloro-2-nitrobenzaldehyde is a solid at room temperature, and
its solubility is characteristic of many substituted aromatic compounds.
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Property

Value | Description

Rationale and Scientific
Insight

Appearance

Pale yellow crystalline powder

The pale yellow color is
characteristic of many
nitroaromatic compounds,
arising from the n - 1t*
electronic transition of the nitro
group, which absorbs light at
the blue end of the visible

spectrum.[4][5]

Melting Point

97-101 °C

The relatively high melting
point is due to the planar
structure, which allows for
efficient crystal packing, and
intermolecular dipole-dipole
interactions from the polar nitro

and aldehyde groups.

Boiling Point

Not available (likely

decomposes)

High molecular weight and
strong intermolecular forces
suggest a high boiling point.
However, nitroaromatic
compounds can be thermally
unstable and may decompose
before boiling at atmospheric

pressure.

Solubility

Insoluble in water. Soluble in
common organic solvents like
ethanol, acetone, and

chloroform.[4]

The molecule is predominantly
non-polar due to the large
aromatic ring, making it
immiscible with water.[4]
However, it readily dissolves in
organic solvents that can
engage in dipole-dipole
interactions and London

dispersion forces.[4]
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Spectroscopic Elucidation

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. For a
synthetic chemist, interpreting NMR, IR, and UV-Vis spectra is essential for structure
verification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity in a
molecule.

e 'H NMR (Proton NMR): The proton spectrum reveals the chemical environment of the
hydrogen atoms. For 4,5-Dichloro-2-nitrobenzaldehyde, we expect three distinct signals in
the aromatic region and one for the aldehyde proton.

o Aldehyde Proton (CHO): Expected far downfield (~10.0-10.5 ppm). Its proximity to the
electron-withdrawing nitro group and the anisotropic effect of the benzene ring deshields it
significantly.

o Aromatic Protons (Ar-H): Two singlets or narrow doublets are expected between 7.5 and
8.5 ppm. The proton at C6 will be shifted downfield due to the ortho-nitro group's
influence, while the proton at C3 will be similarly affected. Their distinct electronic
environments prevent them from being equivalent.

e 13C NMR (Carbon NMR): The carbon spectrum identifies all unique carbon atoms.
o Aldehylic Carbon (C=0): The most downfield signal, typically >185 ppm.

o Aromatic Carbons: Six distinct signals are expected in the 120-150 ppm range. The
carbons directly attached to the electron-withdrawing groups (C1, C2, C4, C5) will be
shifted further downfield compared to the others.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their
vibrational frequencies.
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Functional Group

Vibrational Mode

Expected
Wavenumber
(cm™)

Causality

Aldehyde (C=0)

Stretch

~1700-1715

The strong double
bond results in a high-
frequency vibration.
Conjugation with the
aromatic ring slightly
lowers this frequency
from a typical aliphatic

aldehyde.

Nitro (NO2)

Asymmetric Stretch

~1520-1560

The N=0O bonds
stretch out of phase.
This is a very strong
and characteristic
absorption for

nitroaromatics.

Nitro (NO2)

Symmetric Stretch

~1340-1360

The N=0O bonds
stretch in phase. This
band is also strong
and confirms the

presence of the nitro

group.

Aromatic (C=C)

Stretch

~1600, ~1475

These absorptions are
characteristic of the

benzene ring itself.

C-Cl

Stretch

~700-800

The vibration of the
carbon-chlorine bond
is found in the

fingerprint region.

UV-Visible Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Nitrobenzaldehydes typically exhibit multiple absorption bands.[6]

e TI— TT* transitions: Strong absorptions are expected around 250-300 nm, corresponding to
electronic excitations within the aromatic system, heavily influenced by the nitro and
aldehyde groups.[6]

e n- TT* transitions: Weaker, longer-wavelength absorptions (around 350 nm) are also
anticipated, arising from the excitation of a non-bonding electron from the oxygen of the nitro
or aldehyde group into an anti-bonding 1t* orbital.[6]

Experimental Protocols

Scientific integrity demands reproducible and well-documented methodologies. The following
protocols provide a framework for the analysis and synthesis of 4,5-Dichloro-2-
nitrobenzaldehyde.

Protocol 1: Melting Point Determination

Objective: To determine the melting point range of a purified sample, which serves as an
indicator of purity.

Methodology:

Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered.

e Capillary Loading: Load a small amount of the powder into a capillary tube to a height of 2-3
mm by tapping the sealed end on a hard surface.

o Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

e Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point
(approx. 97 °C).

o Measurement: Decrease the heating rate to 1-2 °C per minute.

e Recording: Record the temperature at which the first liquid drop appears (T1) and the
temperature at which the entire sample becomes a clear liquid (T2). The melting point is
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reported as the range T1-Tz. A pure compound will have a sharp melting range of <2 °C.

Protocol 2: Workflow for Spectroscopic Analysis

Objective: To prepare a sample and acquire NMR and IR spectra for structural confirmation.

Caption: General workflow for spectroscopic sample preparation and analysis.

Protocol 3: Representative Synthesis via Oxidation

Objective: To synthesize 4,5-Dichloro-2-nitrobenzaldehyde from its corresponding toluene
precursor. This protocol is adapted from general oxidation methods for substituted toluenes.

Methodology:

e Reaction Setup: In a three-necked round-bottom flask fitted with a mechanical stirrer,
condenser, and dropping funnel, charge 4,5-dichloro-2-nitrotoluene (1 equiv.) and acetic
anhydride (10 equiv.).

o Catalyst Addition: Add concentrated sulfuric acid (0.1 equiv.) dropwise while stirring.

o Oxidant Addition: Slowly add chromium trioxide (3 equiv.) portion-wise, maintaining the
internal temperature below 10 °C using an ice-salt bath. The addition is highly exothermic
and must be controlled.

o Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6
hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
o Extraction: Extract the agueous mixture with dichloromethane (3 x 50 mL).

» Washing: Combine the organic layers and wash sequentially with water, saturated sodium
bicarbonate solution, and finally with brine.

» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate the solvent under reduced pressure to yield the crude product.
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 Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to afford
pure 4,5-Dichloro-2-nitrobenzaldehyde.

Reactivity, Applications, and Safety
Reactivity and Applications

The chemical personality of 4,5-Dichloro-2-nitrobenzaldehyde is defined by its functional
groups. The aldehyde is a primary site for nucleophilic addition and condensation reactions
(e.g., Knoevenagel, Wittig).[7] The nitro group can be readily reduced to an amine, opening
pathways to a vast array of heterocyclic compounds like benzimidazoles, which are common
scaffolds in pharmaceuticals.[8] The dichlorinated ring can participate in nucleophilic aromatic
substitution (SnAr) reactions under specific conditions. This multi-faceted reactivity makes it a
valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5][9][10]
Derivatives have been investigated for applications ranging from anticancer agents to corrosion
inhibitors.[7][11]

Safety and Handling

As with any laboratory chemical, proper handling is paramount.

Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[12][13]

o Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear
safety glasses or goggles, a lab coat, and chemical-resistant gloves.[14]

o Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as
strong bases and oxidizing agents. Keep the container tightly closed.[12][15]

» Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not
allow the product to enter drains.[14]

Conclusion

4,5-Dichloro-2-nitrobenzaldehyde is a synthetically valuable compound characterized by a
unique combination of reactive functional groups. Its properties, from its yellow crystalline

appearance and distinct melting point to its characteristic spectroscopic signatures, provide a
clear and verifiable identity for researchers. A thorough understanding of its physicochemical

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1597068?utm_src=pdf-body
https://www.benchchem.com/product/b1597068?utm_src=pdf-body
https://www.benchchem.com/pdf/The_Versatile_Role_of_4_Nitrobenzaldehyde_in_Modern_Research_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/Applications_of_2_Chloro_5_nitrobenzaldehyde_in_the_Synthesis_of_Pharmaceutical_Intermediates_Application_Notes_and_Protocols.pdf
https://www.nbinno.com/article/pharmaceutical-intermediates/understanding-the-properties-and-handling-of-4-nitrobenzaldehyde-ed
https://www.nbinno.com/article/pharmaceutical-intermediates/5-chloro-2-nitrobenzaldehyde-chemical-properties-synthesis-insights-gw
https://www.sarchemlabs.com/understanding-the-role-of-m-nitrobenzaldehyde-in-organic-synthesis/
https://www.benchchem.com/pdf/The_Versatile_Role_of_4_Nitrobenzaldehyde_in_Modern_Research_A_Technical_Guide.pdf
https://www.researchgate.net/publication/382445880_Synthesis_of_Novel_Anticancer_Drugs_Derived_from_4-nitrobenzaldehyde_and_Investigation_of_Responsive_Drug_Delivery_Systems_Based_on_Carbon_Quantum_Dots
https://www.fishersci.com/store/msds?partNumber=AC404870250&productDescription=2-CHLORO-5-NITROBENZALDE+25GR&vendorId=VN00032119&countryCode=US&language=en
https://www.chemicalbook.com/msds/5-chloro-2-nitrobenzaldehyde.pdf
https://www.cdhfinechemical.com/images/product/msds/10_364381574_4-NITROBENZALDEHYDECASNO-555-16-8MSDS.pdf
https://www.fishersci.com/store/msds?partNumber=AC404870250&productDescription=2-CHLORO-5-NITROBENZALDE+25GR&vendorId=VN00032119&countryCode=US&language=en
https://store.apolloscientific.co.uk/storage/msds/PC400738_msds.pdf
https://www.cdhfinechemical.com/images/product/msds/10_364381574_4-NITROBENZALDEHYDECASNO-555-16-8MSDS.pdf
https://www.benchchem.com/product/b1597068?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

properties, reactivity, and handling requirements, as detailed in this guide, is essential for its
safe and effective use in pioneering new frontiers in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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